molecular formula C32H37N3O7 B11566358 2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

2-ethoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11566358
M. Wt: 575.7 g/mol
InChI Key: IAAXXUFSDIRSBZ-HNSNBQBZSA-N
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Description

2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the phenyl and nitrobenzoate components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: This compound has a similar structure but includes a triazole ring, which may confer different properties and activities.

    2-Ethoxy-4-[(E)-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazono}methyl]phenyl 4-nitrobenzoate: This compound includes an oxazole ring, which may affect its reactivity and applications.

Uniqueness

2-ETHOXY-4-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for various research and industrial applications, as it may exhibit distinct properties and activities compared to similar compounds.

Properties

Molecular Formula

C32H37N3O7

Molecular Weight

575.7 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C32H37N3O7/c1-7-40-28-18-22(8-17-27(28)42-30(37)23-9-13-25(14-10-23)35(38)39)19-33-34-29(36)20-41-26-15-11-24(12-16-26)32(5,6)21-31(2,3)4/h8-19H,7,20-21H2,1-6H3,(H,34,36)/b33-19+

InChI Key

IAAXXUFSDIRSBZ-HNSNBQBZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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